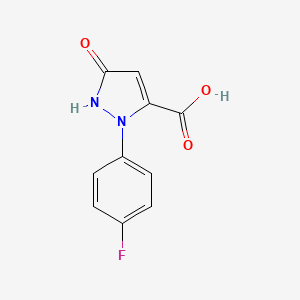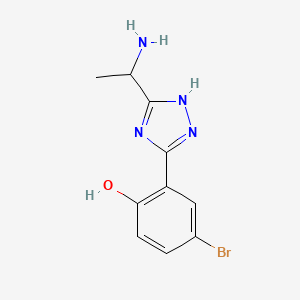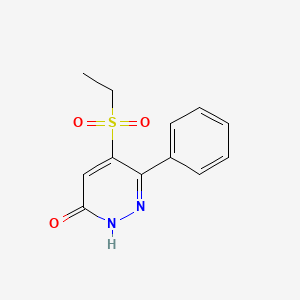
1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a fluorophenyl group, a hydroxyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, such as 4-fluorobenzaldehyde, which can be reacted with the pyrazole intermediate through a condensation reaction.
Hydroxylation and carboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological targets, such as enzymes or receptors.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-3-hydroxy-1H-pyrazole-5-carboxylic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid: Contains a chlorine atom instead of fluorine, which can affect its electronic properties and reactivity.
1-(4-Methylphenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid: Contains a methyl group instead of fluorine, which can influence its steric and electronic properties.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can enhance its chemical stability, reactivity, and biological activity compared to its non-fluorinated analogs.
特性
分子式 |
C10H7FN2O3 |
|---|---|
分子量 |
222.17 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O3/c11-6-1-3-7(4-2-6)13-8(10(15)16)5-9(14)12-13/h1-5H,(H,12,14)(H,15,16) |
InChIキー |
ZLBXYVVHIYQZAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=CC(=O)N2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11782732.png)



![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11782750.png)





![7-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B11782779.png)



